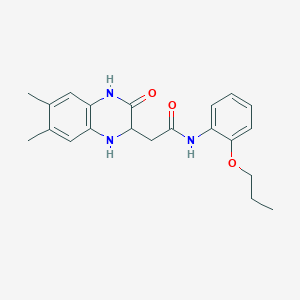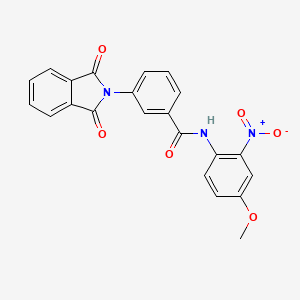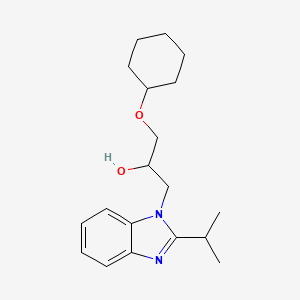
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a derivative of piperazine and has been shown to modulate the activity of gamma-aminobutyric acid (GABA) in the brain.
Wirkmechanismus
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate modulates the activity of GABA by inhibiting the enzyme that breaks down GABA in the brain. This results in an increase in the concentration of GABA, leading to an increase in inhibitory neurotransmission. This mechanism of action has been studied extensively in animal models and has been shown to have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, leading to an increase in inhibitory neurotransmission. This may have implications for the treatment of various neurological and psychiatric disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It has a known mechanism of action and has been shown to have potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its effects may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is the potential therapeutic applications of this compound for the treatment of various neurological and psychiatric disorders. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Additionally, there is a need for further studies on the long-term effects of this compound and its potential for abuse and dependence.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its mechanism of action involves the modulation of GABA activity in the brain, and it has been shown to have anxiolytic and anticonvulsant effects in animal models. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
Synthesemethoden
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine with oxalic acid. The reaction takes place in the presence of a catalyst and yields this compound-115 oxalate salt. This method has been described in detail in the literature and has been used by many researchers to synthesize this compound for their studies.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of GABA, an inhibitory neurotransmitter in the brain. This modulation may have implications for the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2.C2H2O4/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-3,16-18H,4-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBRXPUUPAKHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5189485.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5189486.png)


![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)
![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189525.png)

![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)

![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5189565.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5189576.png)
